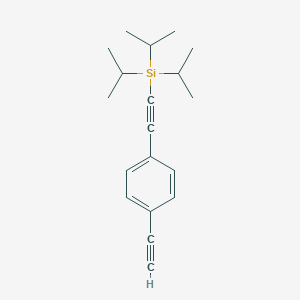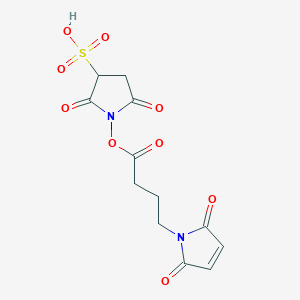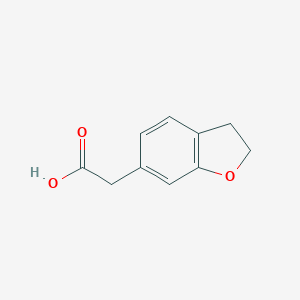
((4-Ethynylphenyl)ethynyl)triisopropylsilane
概要
説明
((4-Ethynylphenyl)ethynyl)triisopropylsilane: is an organosilicon compound with the molecular formula C19H26Si and a molecular weight of 282.5 g/mol . This compound is characterized by the presence of a triisopropylsilyl group attached to a phenyl ring through an ethynyl linkage, making it a valuable building block in organic synthesis and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((4-Ethynylphenyl)ethynyl)triisopropylsilane typically involves the coupling of 4-ethynylphenylacetylene with triisopropylsilylacetylene under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in an inert atmosphere . The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product . The compound is then purified through distillation or recrystallization to meet industrial standards .
化学反応の分析
Types of Reactions: ((4-Ethynylphenyl)ethynyl)triisopropylsilane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethynyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: ((4-Ethynylphenyl)ethynyl)triisopropylsilane is used as a building block in the synthesis of complex organic molecules and polymers .
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions . The ethynyl groups can be used for click chemistry reactions, enabling the attachment of various probes and labels .
Medicine: Its derivatives can be used to design new therapeutic agents with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and nanomaterials . Its unique properties make it suitable for applications in electronics, coatings, and adhesives .
作用機序
The mechanism of action of ((4-Ethynylphenyl)ethynyl)triisopropylsilane involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution . The ethynyl groups provide reactive sites for these reactions, while the triisopropylsilyl group enhances the stability and solubility of the compound . The molecular targets and pathways involved depend on the specific application and the derivatives used .
類似化合物との比較
((4-((4-ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane: This compound has a similar structure but with an additional phenyl ring, making it more complex and potentially more reactive.
((4-ethynylphenyl)ethynyl)trimethylsilane: This compound has a trimethylsilyl group instead of a triisopropylsilyl group, resulting in different steric and electronic properties.
Uniqueness: ((4-Ethynylphenyl)ethynyl)triisopropylsilane is unique due to its combination of ethynyl and triisopropylsilyl groups, which provide a balance of reactivity and stability . This makes it a versatile building block for various applications in chemistry, biology, medicine, and industry .
特性
IUPAC Name |
2-(4-ethynylphenyl)ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Si/c1-8-18-9-11-19(12-10-18)13-14-20(15(2)3,16(4)5)17(6)7/h1,9-12,15-17H,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZVOFPKSXXWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447392 | |
| Record name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175345-90-1 | |
| Record name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the phenyl rings in the crystal structure of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane?
A1: The two phenyl rings in the compound are nearly parallel to each other, with a dihedral angle of 4.27 (4)°. []
Q2: How do the molecules of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane interact in the crystal lattice?
A2: The molecules interact through π–π interactions between the terminal and central phenyl rings of adjacent molecules along the a-axis direction. Additionally, weak C—H⋯π interactions occur between the isopropyl H atoms and the phenyl rings of neighboring molecules. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)








![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)
![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

